molecular formula C14H17N3O2 B12669794 Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate CAS No. 85098-74-4

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate

Cat. No.: B12669794
CAS No.: 85098-74-4
M. Wt: 259.30 g/mol
InChI Key: WKHDYDFEGPPPPT-UHFFFAOYSA-N
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Description

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group and a phenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and phenylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and phenylamino groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

85098-74-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 4-anilino-4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-19-13(18)17-9-7-14(11-15,8-10-17)16-12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3

InChI Key

WKHDYDFEGPPPPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2

Origin of Product

United States

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